molecular formula C5H2ClFN2O4S B2728090 5-Chloro-3-nitropyridine-2-sulfonyl fluoride CAS No. 2295460-20-5

5-Chloro-3-nitropyridine-2-sulfonyl fluoride

Cat. No.: B2728090
CAS No.: 2295460-20-5
M. Wt: 240.59
InChI Key: CZJRHQKMWFYURV-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN2O4S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a sulfonyl fluoride group at the 2nd position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride typically involves the nitration of 5-chloropyridine-2-sulfonyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of other pyridine derivatives.

    Biology: In the study of enzyme inhibition and as a potential inhibitor of certain biological pathways.

    Medicine: Research into its potential use in drug development, particularly for its inhibitory properties.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to act as an inhibitor of enzymes that have nucleophilic active sites. This inhibition occurs through the formation of a covalent bond between the enzyme and the sulfonyl fluoride group, effectively blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3,6-trifluoropyridine
  • 3-Chloro-2-nitropyridine
  • 5-Bromo-2-cyano-3-nitropyridine

Comparison

5-Chloro-3-nitropyridine-2-sulfonyl fluoride is unique due to the presence of both a nitro group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 5-Chloro-2,3,6-trifluoropyridine lacks the nitro and sulfonyl fluoride groups, resulting in different chemical behavior and applications .

Properties

IUPAC Name

5-chloro-3-nitropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJRHQKMWFYURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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